2-(7-Phenylheptanoyl)oxazole-4-carbonitrile
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Overview
Description
2-(7-phenylheptanoyl)oxazole-4-carbonitrile is a small molecular compound with the chemical formula C17H18N2O2. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound features an oxazole ring substituted with a phenylheptanoyl group and a carbonitrile group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-phenylheptanoyl)oxazole-4-carbonitrile typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenylheptanoyl group: This step involves the acylation of the oxazole ring using phenylheptanoyl chloride in the presence of a base such as pyridine.
Addition of the carbonitrile group:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(7-phenylheptanoyl)oxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
2-(7-phenylheptanoyl)oxazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(7-phenylheptanoyl)oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as fatty acid amide hydrolase (FAAH). The compound inhibits the activity of FAAH, leading to increased levels of endocannabinoids like anandamide, which play a role in pain modulation and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(7-phenylheptanoyl)oxazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FAAH and modulate endocannabinoid levels sets it apart from other similar compounds.
Properties
Molecular Formula |
C17H18N2O2 |
---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
2-(7-phenylheptanoyl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C17H18N2O2/c18-12-15-13-21-17(19-15)16(20)11-7-2-1-4-8-14-9-5-3-6-10-14/h3,5-6,9-10,13H,1-2,4,7-8,11H2 |
InChI Key |
IGDLMZPDBOKHRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCC(=O)C2=NC(=CO2)C#N |
Origin of Product |
United States |
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